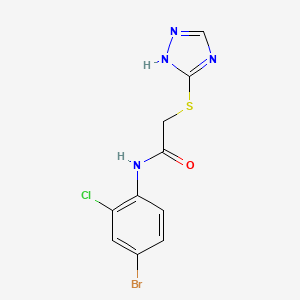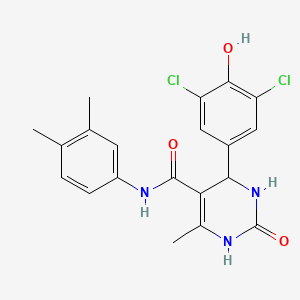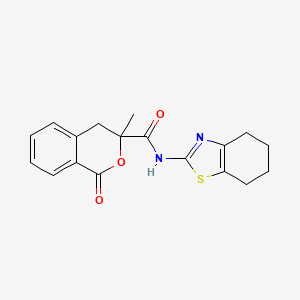
2-(4-methyl-1-piperazinyl)-N-(2-nitrophenyl)acetamide
説明
2-(4-methyl-1-piperazinyl)-N-(2-nitrophenyl)acetamide, commonly known as MPA, is a synthetic compound that has been widely used in scientific research. MPA belongs to the class of piperazine derivatives and has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antifungal properties.
作用機序
The mechanism of action of MPA is not fully understood, but it has been suggested that it works by inhibiting various enzymes and signaling pathways. MPA has been found to inhibit the activity of topoisomerase II, an enzyme that is required for DNA replication and repair. Moreover, MPA has been reported to inhibit the NF-κB signaling pathway, which is involved in the regulation of various cellular processes, including inflammation and apoptosis.
Biochemical and Physiological Effects:
MPA has been found to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. Moreover, MPA has been found to inhibit the proliferation of cancer cells by arresting the cell cycle at the G1 phase. MPA has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, MPA has been reported to exhibit antifungal activity by disrupting the fungal cell membrane.
実験室実験の利点と制限
MPA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. Moreover, it exhibits various biological activities, making it a useful tool for studying the mechanisms of various cellular processes. However, MPA also has some limitations. It is a relatively toxic compound and can cause cytotoxicity in some cell lines. Moreover, its mechanism of action is not fully understood, which limits its use in some studies.
将来の方向性
There are several future directions for the research on MPA. One of the potential areas of research is the development of MPA analogs with improved biological activity and reduced toxicity. Moreover, the mechanism of action of MPA needs to be further elucidated to better understand its effects on various cellular processes. Additionally, the potential use of MPA in combination with other drugs for the treatment of cancer and fungal infections needs to be explored. Finally, the development of MPA-based drug delivery systems could improve its efficacy and reduce its toxicity.
Conclusion:
In conclusion, 2-(4-methyl-1-piperazinyl)-N-(2-nitrophenyl)acetamide, or MPA, is a synthetic compound that has been extensively used in scientific research due to its various biological activities. MPA exhibits antitumor, anti-inflammatory, and antifungal properties. Its mechanism of action is not fully understood, but it is suggested to work by inhibiting various enzymes and signaling pathways. MPA has several advantages for lab experiments, but it also has some limitations. Future research on MPA should focus on developing MPA analogs with improved biological activity and reduced toxicity, exploring its potential use in combination with other drugs, and developing MPA-based drug delivery systems.
科学的研究の応用
MPA has been extensively used in scientific research due to its various biological activities. It has been found to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, and colon cancer. MPA has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, MPA has been reported to exhibit antifungal activity against various fungal strains, including Candida albicans.
特性
IUPAC Name |
2-(4-methylpiperazin-1-yl)-N-(2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-15-6-8-16(9-7-15)10-13(18)14-11-4-2-3-5-12(11)17(19)20/h2-5H,6-10H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWNHEVOODPTHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methyl-1-piperazinyl)-N-(2-nitrophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzyl-N-methyl-4-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4136633.png)
![ethyl 4-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4136641.png)
![9-(5-bromo-2-methoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4136646.png)
![4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4136654.png)

![7-bromo-1-(4-chlorophenyl)-2-(4-fluorobenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4136666.png)
![N-(3-chloro-4-methoxyphenyl)-N'-{3-[4-(4-fluorophenyl)-1-piperazinyl]propyl}thiourea](/img/structure/B4136669.png)

![2-{[1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4136684.png)
![ethyl [2-(5-acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-4-chloro-6-methoxyphenoxy]acetate](/img/structure/B4136687.png)

![1-(5-bromo-2-methoxy-3-methylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4136705.png)
![N-(3-methylphenyl)-N-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-2-furamide](/img/structure/B4136711.png)
![1-[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(5-quinolinylmethyl)methanamine](/img/structure/B4136735.png)